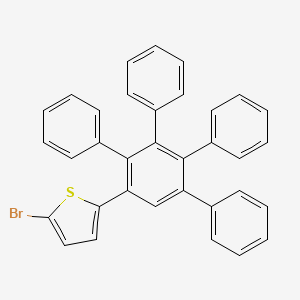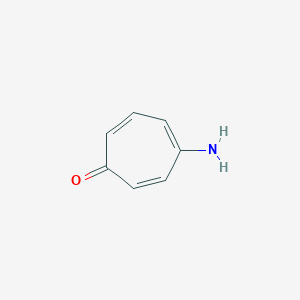
Naphthalen-2-yl(m-tolyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl(m-tolyl)sulfane is an organic compound with the molecular formula C17H14S It is characterized by the presence of a naphthalene ring and a tolyl group connected through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl(m-tolyl)sulfane can be synthesized through a coordination reaction under solvothermal conditions. One method involves dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of a copper(I) iodide solution in acetonitrile under ultrasonication. The mixture is then sealed and heated to 180°C for 20 hours. Upon cooling and filtration, colorless crystals of the compound can be obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-yl(m-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl(m-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of Naphthalen-2-yl(m-tolyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, influencing the compound’s behavior in biological systems and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Di(naphthalen-2-yl)sulfane: Similar structure but with two naphthalene rings.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a tolyl group.
Uniqueness
Naphthalen-2-yl(m-tolyl)sulfane is unique due to the presence of both a naphthalene ring and a tolyl group connected through a sulfur atom.
Propiedades
Fórmula molecular |
C17H14S |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C17H14S/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3 |
Clave InChI |
CSTWHRLDXJVEED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)

![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)

![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)

